2',5'-Difluoro-3'-methylacetophenone
Description
2',5'-Difluoro-3'-methylacetophenone is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O (molecular weight: 170.16 g/mol). Fluorine substituents and methyl groups at specific positions on the acetophenone backbone influence electronic, steric, and biological behaviors .
Properties
IUPAC Name |
1-(2,5-difluoro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUPQZYXVNMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-3’-methylacetophenone typically involves the introduction of fluorine atoms and a methyl group onto the acetophenone structure. One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and low temperatures to control the reactivity of the fluorinated intermediates .
Industrial Production Methods
Industrial production of 2’,5’-Difluoro-3’-methylacetophenone may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and purity while reducing the reaction time and waste generation .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Difluoro-3’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzyl alcohol.
Reduction: Formation of difluoromethylphenylethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,5’-Difluoro-3’-methylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-3’-methylacetophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2',5'-Difluoro-3'-methylacetophenone | Not explicitly listed | C₉H₈F₂O | 170.16 | Inferred: 50–60 | 2',5'-F; 3'-CH₃ |
| 2',6'-Difluoro-3'-methylacetophenone | 261763-31-9 | C₉H₈F₂O | 170.16 | Not reported | 2',6'-F; 3'-CH₃ |
| 3',5'-Difluoroacetophenone | 123577-99-1 | C₈H₆F₂O | 156.13 | Not reported | 3',5'-F |
| 5'-Fluoro-2'-hydroxyacetophenone | Not provided | C₈H₇FO₂ | 154.04 | 46–48 | 5'-F; 2'-OH |
| 2'-Hydroxy-6'-methoxyacetophenone | Not provided | C₉H₁₀O₃ | 166.06 | 56–57 | 6'-OCH₃; 2'-OH |
Key Observations :
- Fluorine Position : Fluorine at ortho (2') and para (5') positions (as in 2',5'-difluoro derivatives) creates distinct electronic effects compared to meta (3',5') or adjacent (2',6') fluorine placements. This influences dipole moments and reactivity .
- Methyl vs.
Fluorescence and Bioreporter Activity ():
- Fluoroacetophenone Isomers: Showed 43–58% fluorescence signal (relative to acetophenone), attributed to electron-withdrawing fluorine enhancing π-system conjugation.
- Hydroxyacetophenones: Weak signals (21–24%), likely due to hydrogen bonding disrupting electronic transitions.
- Methyl Substituents: 2'-Methylacetophenone exhibited negligible fluorescence, suggesting steric hindrance or reduced electron delocalization .
Implications for 2',5'-Difluoro-3'-methylacetophenone:
- The 3'-methyl group may sterically hinder interactions with bioreporter proteins, but dual fluorine substituents could enhance fluorescence compared to mono-fluorinated analogs.
Biological Activity
2',5'-Difluoro-3'-methylacetophenone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8F2O
- Molecular Weight : 196.17 g/mol
- CAS Number : 1803833-34-2
The compound consists of a phenyl ring substituted with two fluorine atoms at the 2' and 5' positions and a methyl group at the 3' position. These substitutions significantly influence its chemical reactivity and biological activity.
The mechanism of action for 2',5'-Difluoro-3'-methylacetophenone involves several interactions facilitated by its functional groups:
- Carbonyl Group : Engages in hydrogen bonding and dipole-dipole interactions.
- Fluorine Atoms : Enhance lipophilicity and metabolic stability, which can influence binding affinity towards biological targets.
These characteristics suggest that the compound may act as an electrophile, potentially modulating enzyme activity or interacting with various molecular targets, leading to antimicrobial or anti-inflammatory effects.
Biological Activities
Research indicates that 2',5'-Difluoro-3'-methylacetophenone exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains. The presence of fluorine enhances the compound's ability to penetrate biological membranes, increasing its effectiveness.
- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in cancer therapeutics.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences |
|---|---|
| 2',5'-Difluoroacetophenone | Lacks the methyl group at the 3' position |
| 3'-Methylacetophenone | Lacks fluorine atoms at the 2' and 5' positions |
| 2',5'-Dichloro-3'-methylacetophenone | Chlorine atoms replace the fluorine atoms |
The unique substitution pattern of 2',5'-Difluoro-3'-methylacetophenone alters its chemical reactivity and biological activity compared to these analogs, making it particularly valuable in drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
- A study on fluorinated acetophenones highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that modifications like those in 2',5'-Difluoro-3'-methylacetophenone could enhance efficacy.
- Research on related chalcone derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that similar structures may also exhibit anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
